molecular formula C13H22OSi B13792452 (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane

(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane

Cat. No.: B13792452
M. Wt: 222.40 g/mol
InChI Key: GSXGLXHSXUWUKU-UHFFFAOYSA-N
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Description

(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is an organic compound that features a unique structure combining a cyclopenta[c]pyran ring with a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane typically involves multiple steps. One common method starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the trimethylsilane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the trimethylsilane group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The trimethylsilane group can enhance the lipophilicity of molecules, potentially improving their bioavailability.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilane group can act as a protecting group, stabilizing reactive intermediates and facilitating the formation of desired products. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-: This compound shares the cyclopenta[c]pyran core but lacks the trimethylsilane group.

    2H-Pyran, 3,4-dihydro-: Another related compound with a similar pyran ring structure.

Uniqueness

The presence of the trimethylsilane group in (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.

Properties

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane

InChI

InChI=1S/C13H22OSi/c1-13(2)9-10-7-6-8-11(10)12(14-13)15(3,4)5/h7H,6,8-9H2,1-5H3

InChI Key

GSXGLXHSXUWUKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CCCC2=C(O1)[Si](C)(C)C)C

Origin of Product

United States

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